molecular formula C4H2BrIS B1268587 2-Bromo-5-iodothiophene CAS No. 29504-81-2

2-Bromo-5-iodothiophene

Cat. No.: B1268587
CAS No.: 29504-81-2
M. Wt: 288.93 g/mol
InChI Key: TXFAIAIVSBOWOH-UHFFFAOYSA-N
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Description

2-Bromo-5-iodothiophene is a heterocyclic compound that contains both bromine and iodine atoms attached to a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of both bromine and iodine atoms makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-iodothiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The compound’s bromine and iodine atoms can participate in halogen bonding, which is crucial for enzyme-substrate interactions. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, the compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism and other vital processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in changes in enzyme conformation and activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by cytochrome P450 enzymes, which catalyze the oxidation of organic molecules. This metabolism can lead to the formation of reactive intermediates that can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, the compound can be targeted to other organelles, such as mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodothiophene typically involves the selective bromination and iodination of thiophene. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Utilizes palladium catalysts and boronic acids under basic conditions.

    Stille Reaction: Employs organotin reagents and palladium catalysts.

    Heck Reaction: Involves alkenes and palladium catalysts in the presence of a base.

Major Products: The major products formed from these reactions are typically more complex thiophene derivatives, which are valuable in the synthesis of pharmaceuticals and materials science .

Scientific Research Applications

2-Bromo-5-iodothiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-chlorothiophene
  • 2-Bromo-5-fluorothiophene
  • 2-Iodo-5-chlorothiophene

Comparison: 2-Bromo-5-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated thiophenes. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIS/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFAIAIVSBOWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348659
Record name 2-bromo-5-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29504-81-2
Record name 2-bromo-5-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-iodothiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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